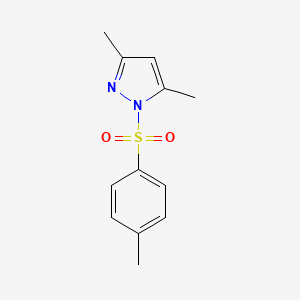

3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-4-6-12(7-5-9)17(15,16)14-11(3)8-10(2)13-14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBCPVLMBKAGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294119 | |

| Record name | 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-12-1 | |

| Record name | NSC94604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This property is exploited in the development of drugs targeting specific biological pathways.

Case Study : A study highlighted the use of pyrazole derivatives in developing anti-cancer agents, where this compound was synthesized as part of a library of compounds tested for cytotoxicity against cancer cell lines .

Organic Synthesis

The compound is utilized as a building block in organic chemistry for synthesizing more complex molecules. Its ability to undergo various reactions such as sulfonation and nucleophilic attacks makes it valuable for creating diverse organic compounds.

Data Table: Common Reactions Involving this compound

Biological Studies

In biological research, this compound is employed to study enzyme inhibitors and other biologically active molecules. The sulfonyl group is particularly useful in modifying biological activity and enhancing solubility.

Case Study : Research has shown that compounds derived from this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its versatility as a reagent facilitates the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

- Structure : The nitro group replaces the tosyl substituent.

- Crystallography : The nitro group is nearly coplanar with the benzene ring (O–N–C–C torsion angle: -6.5°), promoting π-π stacking interactions (3.8653 Å chain length) .

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide

- Structure : Features a sulfonamide group instead of a sulfonate ester.

- Properties : The sulfonamide enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the hydrophobic tosyl group .

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Substituent Variations on the Aromatic Ring

1-(3,5-Di-sec-butylphenyl)-3,5-dimethyl-1H-pyrazole (7gg')

- Structure : Bulky sec-butyl groups on the phenyl ring.

- Synthesis : Prepared via Ru-catalyzed C–H alkylation, yielding stereoisomers with identical NMR signals .

- Comparison : Increased steric hindrance reduces intermolecular interactions compared to the planar tosyl group.

3,5-Dimethyl-1-[3-(pentan-2-yl)phenyl]-1H-pyrazole (7gh)

- Structure : A branched pentyl group on the phenyl ring.

Complex Sulfonyl Derivatives

3,5-Dimethyl-1-(2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl)-1H-pyrazole

- Structure : Dual functionalization with nitro and pyrrolidine-sulfonyl groups.

- Impact : The pyrrolidine ring introduces conformational flexibility and basicity, contrasting with the rigid tosyl group .

1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Antiproliferative Activity

Pyrazole-4-sulfonamide derivatives, including those with tosyl groups, show antiproliferative activity, though their efficacy varies with substituents. For example, sulfonamide derivatives (e.g., 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide) exhibit moderate activity due to improved solubility, while bulky alkyl-substituted derivatives (e.g., 7gg') may have reduced cellular uptake .

Key Data Tables

Table 1. Structural and Electronic Effects of Substituents

Biological Activity

3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a toluene-4-sulfonyl group and two methyl groups at positions 3 and 5. The synthesis of this compound typically involves the reaction of toluene-4-sulfonyl hydrazine with appropriate carbonyl compounds, followed by cyclization to form the pyrazole structure. Various synthetic routes have been reported, emphasizing the efficiency and yield of the process .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways . Notably, when used in combination with doxorubicin, it displayed a synergistic effect, enhancing the cytotoxicity against resistant cancer cells .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory activity. In animal models, it significantly reduced inflammation markers such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may be beneficial in treating inflammatory diseases.

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances the electron-withdrawing properties of the pyrazole ring, facilitating interactions with enzymes and receptors involved in various biological pathways .

Case Studies and Research Findings

Several studies highlight the compound's potential across different therapeutic areas:

- Antimicrobial Study : A study reported that derivatives of pyrazole exhibited effective antimicrobial activity against Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

- Anticancer Research : In a study involving breast cancer cell lines, this compound demonstrated an IC50 value lower than that of standard chemotherapeutics when assessed for cytotoxicity .

- Anti-inflammatory Trials : Experimental models showed that administration of the compound resulted in a marked decrease in paw edema in rats, indicating potent anti-inflammatory effects .

Comparative Analysis

| Activity | This compound | Standard Drug |

|---|---|---|

| Antibacterial | Effective against E. coli, S. aureus | Ampicillin |

| Anticancer | Induces apoptosis in MCF-7 cells | Doxorubicin |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | Dexamethasone |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of 4-toluenesulfonyl hydrazine with acetylacetone (2,4-pentanedione) in ethanol under reflux conditions. Stoichiometric control (1:1 molar ratio) and reflux duration (~1–2 hours) are critical for maximizing yield. Crystallization from ethanol or DMF/EtOH mixtures improves purity .

- Optimization : Reaction monitoring via TLC or in-situ IR spectroscopy (e.g., tracking the disappearance of the β-diketone carbonyl peak at ~1600 cm⁻¹) ensures completion. Excess hydrazine derivatives should be avoided to prevent side products like bis-arylhydrazones .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Look for pyrazole ring protons (δ 6.0–7.0 ppm for H-4) and methyl groups (δ 2.1–2.5 ppm for C3/C5-CH₃). The toluene-sulfonyl group exhibits aromatic protons at δ 7.3–7.8 ppm and a distinct SO₂ signal in ¹³C NMR (~140 ppm) .

- IR : Confirm sulfonyl group presence via S=O stretches (1150–1350 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- XRD : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths and dihedral angles, such as the ~31° twist between the pyrazole and aryl rings .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data caused by tautomeric equilibria in pyrazole derivatives?

- Approach : Tautomerism between 1H- and 2H-pyrazole forms can lead to split or broadened NMR signals. Use variable-temperature NMR (VT-NMR) to stabilize the dominant tautomer. For example, cooling to −40°C slows exchange rates, resolving splitting in methyl or aromatic proton signals . Computational studies (DFT) can predict tautomeric stability based on substituent electronic effects .

Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction, and how can SHELX software mitigate them?

- Challenges : Planar pyrazole rings often exhibit pseudosymmetry, complicating space group determination. Weak diffraction due to crystal packing (e.g., π-π interactions at ~3.8 Å) may require high-resolution data (>0.8 Å).

- Solutions : SHELXL refinement with TWIN/BASF commands handles pseudo-merohedral twinning. Hydrogen atoms are placed geometrically (riding model) unless high-resolution data (<0.9 Å) allows for free refinement .

Q. How does the toluene-4-sulfonyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Mechanistic Insight : The sulfonyl group acts as a strong electron-withdrawing substituent, activating the pyrazole ring for electrophilic substitution at C4. In Suzuki-Miyaura couplings, boronate intermediates (e.g., 4-boronic ester derivatives) require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to prevent protodeboronation .

- Experimental Design : Monitor reaction progress via LC-MS for intermediates like 3,5-dimethyl-1-(tosyl)-4-(pinacolboronate)-pyrazole, which is prone to hydrolysis .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives across different assays?

- Methodology :

- Dose-Response Curves : Use IC₅₀/EC₅₀ values from enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to compare potency. Ensure consistent solvent controls (e.g., DMSO ≤1% v/v) .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways that may skew in vivo results .

Handling and Stability

Q. What best practices ensure the stability of hygroscopic intermediates during synthesis?

- Storage : Store boronate intermediates (e.g., 4-pinacolboronate derivatives) under inert gas (N₂/Ar) at −20°C. Use molecular sieves (3Å) in storage vials to prevent moisture ingress .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF over Na/benzophenone) and use syringe techniques for air-sensitive reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.